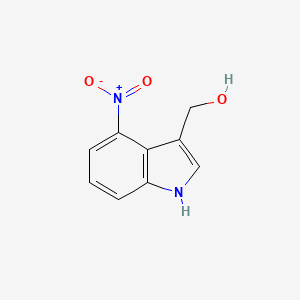

(4-nitro-1H-indol-3-yl)methanol

描述

General Significance of the Indole (B1671886) Heterocycle in Organic Synthesis and Chemical Biology

The indole heterocycle, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, stands as a cornerstone in the fields of organic synthesis and chemical biology. bohrium.combiosynth.com This structural motif is not merely an academic curiosity; it is a recurring theme in a vast number of natural products and synthetic compounds that exhibit significant biological activities. bohrium.combiosynth.com The unique chemical reactivity of the indole nucleus provides a fertile ground for synthetic exploration, enabling the construction of diverse and complex molecular architectures. bohrium.comnih.gov

In the realm of chemical biology, indole-containing compounds are pivotal. They are found in essential amino acids like tryptophan and are the precursors to vital biomolecules such as the neurotransmitter serotonin (B10506) and the hormone melatonin. biosynth.comnih.gov The indole scaffold's ability to interact with a wide range of biological targets underpins its prevalence in medicinally relevant molecules. nih.gov Its structural versatility allows it to serve as a "privileged scaffold," a framework that can be readily modified to interact with various receptors and enzymes. organic-chemistry.org This has led to the development of a multitude of indole derivatives with applications in drug discovery, targeting a wide array of human diseases. nih.govnih.gov

Contextualizing Substituted Indoles: A Class of Versatile Chemical Scaffolds

Substituted indoles are derivatives of the basic indole structure where one or more hydrogen atoms on the ring system have been replaced by other functional groups. biosynth.com This substitution dramatically expands the chemical space accessible from the indole core, giving rise to a vast library of compounds with finely tuned physical, chemical, and biological properties. nih.gov The nature and position of these substituents play a crucial role in determining the molecule's specific biological activity and can be systematically varied to optimize its function. researchgate.net

The development of efficient synthetic methodologies to access functionalized indoles with diverse substitution patterns is a significant area of research in organic chemistry. organic-chemistry.org Chemists have devised numerous strategies to introduce substituents at various positions of the indole ring, leading to the creation of libraries of compounds for high-throughput screening in drug discovery programs. organic-chemistry.orgnih.gov This has resulted in the identification of substituted indoles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The ability to readily diversify the indole scaffold makes it an exceptionally versatile tool in the quest for new therapeutic agents. nih.govrsc.org

Research Focus: The Compound (4-nitro-1H-indol-3-yl)methanol within Contemporary Academic Chemistry

Within the large family of substituted indoles, this compound has emerged as a compound of interest in contemporary academic research. Its structure is characterized by a nitro group at the 4-position of the indole ring and a hydroxymethyl group at the 3-position. The presence of the electron-withdrawing nitro group and the versatile hydroxymethyl group makes it a valuable intermediate for the synthesis of more complex molecules.

The synthesis of 4-nitroindoles, in general, has been a subject of study, with methods like the Reissert indole synthesis being employed. orgsyn.org The introduction of a nitro group at the 4-position can be challenging, making the development of efficient synthetic routes an important research endeavor. organic-chemistry.org The hydroxymethyl group at the 3-position is a common feature in many biologically active indoles, including the well-known indole-3-carbinol (B1674136) found in cruciferous vegetables. nih.gov

Current research on this compound and its derivatives explores their potential in various chemical and biological applications. For instance, derivatives of indole-3-carbinol are being investigated for their neuroprotective effects. nih.gov The specific combination of the nitro and hydroxymethyl groups in this compound provides a unique electronic and steric profile that researchers are actively exploring for the development of novel compounds with tailored properties.

Structure

3D Structure

属性

IUPAC Name |

(4-nitro-1H-indol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-5-6-4-10-7-2-1-3-8(9(6)7)11(13)14/h1-4,10,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZXLVHVDBXUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 4 Nitro 1h Indol 3 Yl Methanol

Influence of Substituents on Indole (B1671886) Reactivity

The indole ring system is inherently electron-rich, making it prone to electrophilic attack, particularly at the C3 position. irjmets.comyoutube.com However, the introduction of substituents can dramatically alter this intrinsic reactivity.

Electronic Effects of the Nitro Group on the Indole Nucleus

The nitro group (NO₂) is a strong electron-withdrawing group. When attached to the indole nucleus, it significantly reduces the electron density of the ring system through both resonance and inductive effects. This deactivation makes the indole ring less susceptible to electrophilic attack and more amenable to nucleophilic substitution, particularly when the nitro group is on the benzene (B151609) portion of the indole. youtube.com Specifically, a nitro group at the C4-position withdraws electron density from the pyrrole (B145914) ring, including the C3 position, thereby modulating its nucleophilicity.

Impact of the Hydroxymethyl Group on Indole Reactivity

The hydroxymethyl group (-CH₂OH) at the C3 position introduces a site for potential chemical transformations. While the hydroxyl group itself is weakly electron-donating, its primary influence on reactivity stems from its ability to act as a leaving group, often after protonation, to form a stabilized carbocation. beilstein-journals.orgnih.gov (1H-Indol-3-yl)methanols are recognized as valuable precursors for generating electrophilic intermediates at the C3 position. beilstein-journals.org

Chemical Transformations Involving Indolylmethanol Derivatives

The presence of both the electron-withdrawing nitro group and the reactive hydroxymethyl group in (4-nitro-1H-indol-3-yl)methanol leads to a unique and complex reactivity profile.

Generation and Behavior of Carbocation Intermediates from Indolylmethanols

Indolylmethanols, in the presence of Brønsted or Lewis acids, readily undergo dehydration to generate carbocation intermediates. oaepublish.comoaes.ccmdpi.com These carbocations are key to many synthetic transformations. The stability of these carbocations can be influenced by substituents on the indole ring. For instance, diaryl-substituted 2-indolylmethanols form highly stabilized vinyliminium and carbocation intermediates. oaepublish.comoaes.cc While less common, dialkyl-substituted versions also participate in such reactions. oaepublish.comoaes.cc These carbocations are highly reactive electrophiles that can be attacked by a variety of nucleophiles. mdpi.com The formation of these intermediates is a critical step in many substitution and cyclization reactions. acs.org Carbocations can also undergo rearrangement to form more stable structures, a factor that must be considered in synthetic design. libretexts.org

C3-Umpolung Reactivity in Indolylmethanol Systems

The term "umpolung" refers to the reversal of the normal polarity of a functional group. In the context of indole chemistry, the C3 position is typically nucleophilic. However, through the generation of carbocation intermediates from indolylmethanols, the reactivity of the C3 position can be inverted, making it electrophilic. oaepublish.comnih.gov This umpolung strategy has been successfully employed in the C3-arylation of 2-indolylmethanols with tryptamines and tryptophols, catalyzed by a Brønsted acid. nih.gov This approach provides a powerful method for the construction of complex indole derivatives by allowing the typically nucleophilic C3 position to react with other nucleophiles. nih.govacs.org

Asymmetric Catalytic Reactions Utilizing Indolylmethanols as Platform Molecules

Indolylmethanols have emerged as versatile platforms in organocatalytic asymmetric reactions for the synthesis of chiral indole-containing scaffolds. oaepublish.comoaes.ccacs.org The in situ generation of carbocation or vinyliminium ion intermediates from indolylmethanols under the influence of chiral catalysts allows for highly enantioselective transformations. oaepublish.comoaes.cc These reactions include various cycloadditions, such as (3+3) and (4+3) cycloadditions, and substitution reactions. oaepublish.comoaes.ccresearchgate.netresearchgate.net The use of chiral Brønsted acids, such as chiral phosphoric acids, has been particularly successful in controlling the stereochemical outcome of these reactions. researchgate.net The ability to construct complex, chiral molecules from relatively simple indolylmethanol precursors highlights the synthetic utility of these compounds. oaepublish.comoaes.cc

Proposed Mechanistic Pathways for Reactions of this compound

The reactivity of this compound is governed by the interplay of the indole ring, the methanol (B129727) substituent at the 3-position, and the electron-withdrawing nitro group at the 4-position. These features allow for a variety of reaction pathways, including nucleophilic attack at the methanol carbon, electrophilic substitution on the indole ring, and cycloaddition reactions.

Mechanisms of Nucleophilic Attack at the Methanol Carbon

The methanol group at the 3-position of the indole ring is a key site for nucleophilic substitution reactions. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). This leads to the formation of a stabilized carbocation, which is readily attacked by nucleophiles. This reactivity is central to the synthesis of various diindolylmethanes and related compounds. rsc.orgnih.gov

A prominent example of this reactivity is the acid-catalyzed reaction of this compound with other indole molecules to form bis(indolyl)methanes. The generally accepted mechanism for this reaction involves the following steps:

Protonation of the hydroxyl group: The reaction is initiated by the protonation of the hydroxyl group of the methanol substituent by an acid catalyst, forming an oxonium ion.

Formation of a carbocation intermediate: The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized carbocation. The positive charge is delocalized over the indole ring, which enhances its stability.

Nucleophilic attack: A second indole molecule, acting as a nucleophile, attacks the carbocation. The C3 position of the second indole is the most nucleophilic and attacks the benzylic carbon of the carbocation intermediate.

Deprotonation: The final step involves the deprotonation of the resulting intermediate to regenerate the aromaticity of the newly attached indole ring and yield the final bis(indolyl)methane product.

This mechanistic pathway is supported by the successful synthesis of unsymmetrical 3,3'-diindolylmethanes with a quaternary carbon center through the iodine-catalyzed coupling of trifluoromethyl(indolyl)phenylmethanols with indoles. nih.gov The reaction of indol-3-ylmethanols with various nucleophiles has become a valuable method for creating synthetically important molecules containing the indol-3-yl moiety. nih.gov

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Type |

| This compound | Indole | Bis(4-nitro-1H-indol-3-yl)methane | Nucleophilic Substitution |

| This compound | Pyrrole | (4-nitro-1H-indol-3-yl)(pyrrol-1-yl)methane | Nucleophilic Substitution |

| This compound | Thiol | (4-nitro-1H-indol-3-yl)thiomethane derivative | Nucleophilic Substitution |

Electrophilic Substitution Pathways on the Indole Ring

Electrophilic aromatic substitution is a fundamental reaction of indole and its derivatives. The position of substitution on the indole ring is directed by the existing substituents. In the case of this compound, we have two directing groups to consider: the methanol group at C3 and the nitro group at C4.

The indole ring itself is an electron-rich aromatic system, and electrophilic substitution typically occurs at the C3 position. However, since this position is already substituted, we must consider the directing effects of the existing groups on the other positions of the ring.

The -CH₂OH group at C3: The hydroxymethyl group is generally considered a weak activating group and an ortho, para-director in electrophilic aromatic substitution on a benzene ring. libretexts.org In the context of the indole ring, it would tend to direct incoming electrophiles to the C2 and C4 positions.

The -NO₂ group at C4: The nitro group is a strong deactivating group and a meta-director due to its strong electron-withdrawing nature through both resonance and inductive effects. cognitoedu.orglumenlearning.com It deactivates the positions ortho and para to it, which in this case are C3 and C5. Therefore, it would direct incoming electrophiles to the positions meta to it, which are C2, C6, and C7.

| Position | Influence of -CH₂OH (at C3) | Influence of -NO₂ (at C4) | Predicted Reactivity |

| C2 | ortho (activating) | meta (less deactivating) | Favorable |

| C5 | - | para (deactivating) | Unfavorable |

| C6 | - | meta (less deactivating) | Possible |

| C7 | - | ortho (deactivating) | Unfavorable |

Cycloaddition Reaction Mechanisms

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.orglibretexts.org Indole and its derivatives can participate in cycloaddition reactions, acting as either the 2π or 4π component. The presence of the electron-withdrawing nitro group in this compound can significantly influence its reactivity in such transformations.

One of the most common types of cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). The electron-withdrawing nitro group on the indole ring can enhance its dienophilic character, making the C2-C3 double bond more susceptible to reaction with a diene. However, the aromaticity of the indole ring would need to be overcome, which can be energetically demanding.

Alternatively, 3-nitroindoles have been shown to be sufficiently electrophilic to participate in reagentless [4+2] cycloadditions with dienes, leading to dearomatized products. rsc.org This suggests that the nitro-substituted benzene ring of this compound could potentially act as a dienophile.

Another possibility is the involvement of the indole nucleus in [4+3] cycloaddition reactions. For instance, 3-alkenylindoles have been shown to react with oxyallyl cations in a dearomative [4+3] cycloaddition to form cyclohepta[b]indoles. uchicago.edu While this specific reaction has not been reported for this compound, it highlights the potential for the indole scaffold to participate in higher-order cycloadditions.

Furthermore, domino reactions involving a Friedel-Crafts-type reaction followed by a nitro-Michael addition have been reported for 4-substituted indoles with nitroethene, leading to the formation of fused tricyclic indole structures. unibo.itnih.gov This type of reaction cascade demonstrates the potential for the nitro group to participate in subsequent cyclization steps following an initial reaction at the indole ring.

The specific mechanistic pathway for a cycloaddition reaction involving this compound would depend on the nature of the reaction partner and the reaction conditions. The interplay between the electronic properties of the nitro group and the inherent reactivity of the indole ring would determine the feasibility and outcome of such transformations.

Computational and Theoretical Studies of 4 Nitro 1h Indol 3 Yl Methanol

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analyses are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For the analogous compound 4-nitro-1H-indole-3-carboxaldehyde (NICA), DFT calculations have been performed using the B3LYP functional with a cc-pVTZ basis set to optimize the molecular structure and analyze its electronic properties. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov For NICA, the HOMO is primarily located over the indole (B1671886) ring, while the LUMO is distributed across the nitro group and the carboxaldehyde substituent, indicating that these are the likely sites for electrophilic and nucleophilic attacks, respectively. nih.gov

Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Global Reactivity Descriptors for 4-nitro-1H-indole-3-carboxaldehyde (NICA)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.21 |

| LUMO Energy | -3.42 |

| Energy Gap (ΔE) | 3.79 |

| Ionization Potential (I) | 7.21 |

| Electron Affinity (A) | 3.42 |

| Global Hardness (η) | 1.89 |

| Electronegativity (χ) | 5.31 |

| Chemical Potential (μ) | -5.31 |

Data derived from a study on the analogue NICA. nih.gov

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. While specific potential energy surface scans for (4-nitro-1H-indol-3-yl)methanol are not available, insights can be drawn from general principles and studies of similar indole derivatives. nih.gov The key flexible bond in this molecule is the C3-C(methanol) bond. Rotation around this bond would lead to different conformers with varying energies.

The most stable conformer would likely be one that minimizes steric hindrance between the methanol (B129727) group and the rest of the indole ring system. DFT calculations on related molecules, such as 1-(arylsulfonyl)indole derivatives, have shown that the energy barrier for rotation around N-S bonds is relatively low, in the range of 2.5–5.5 kcal/mol. nih.gov A similar low rotational barrier would be expected for the C-C bond in this compound, allowing for dynamic conformational changes at room temperature. The optimized geometry of the analogue NICA was found to be planar, which is a common feature for such conjugated systems. nih.gov

Molecular Modeling and Interaction Dynamics

Molecular modeling techniques are used to simulate how a molecule behaves and interacts with its environment, particularly with biological macromolecules.

Molecular dynamics (MD) simulations can provide a detailed picture of a molecule's movement and conformational changes over time. Although no specific MD simulation studies have been reported for this compound, this technique has been applied to other novel heterocyclic compounds to assess the stability of ligand-protein complexes predicted by docking studies. nih.govnih.gov An MD simulation would reveal the flexibility of the methanol side chain and the stability of its interactions within a binding site, providing a more dynamic and realistic view than static docking poses.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms.

For the analogue NICA, molecular docking studies were performed against the RAS protein, which is implicated in lung cancer. nih.gov The results indicated a strong binding affinity, suggesting that NICA could act as an inhibitor. The binding was stabilized by interactions with key amino acid residues in the protein's active site. nih.gov Similarly, other indole derivatives have been docked against various protein targets, revealing common interaction patterns. For instance, studies on an indole derivative with a hydrazide side chain showed that its mechanism of action likely involves the inhibition of reactive oxygen species (ROS) and inflammation. researchgate.net Another study on an indole-3-carbinol (B1674136) derivative identified its binding affinity with P/Q-type Ca2+ channels through molecular docking. nih.gov

Table 2: Molecular Docking Results for 4-nitro-1H-indole-3-carboxaldehyde (NICA) with RAS Protein

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| NICA | RAS | -6.9 | GLY 12, GLN 61, LYS 117 |

Data derived from a study on the analogue NICA. nih.gov

Given these findings, it is plausible that this compound would also exhibit significant binding affinity for various biological targets. The hydroxyl group of the methanol substituent could form additional hydrogen bonds within a receptor's binding pocket, potentially enhancing its binding affinity compared to the aldehyde group of NICA.

Computational Spectroscopy and Structure Elucidation

Computational methods are frequently used to predict and interpret spectroscopic data, aiding in the structural confirmation of newly synthesized compounds.

The study on NICA included a thorough spectroscopic characterization using FT-IR, FT-Raman, and UV-Vis techniques, with results validated by DFT calculations. nih.gov The vibrational frequencies calculated using DFT showed good agreement with the experimental spectra, allowing for a detailed assignment of the observed bands. For example, the C=O stretching vibration of the aldehyde group and the asymmetric and symmetric stretching of the nitro group were clearly identified. nih.gov

For this compound, a similar computational approach would be invaluable. The calculated vibrational spectrum would be expected to show characteristic peaks for the O-H and C-O stretching of the methanol group, in addition to the vibrations of the 4-nitroindole (B16737) core. The predicted UV-Vis spectrum, calculated using Time-Dependent DFT (TD-DFT), would help to understand the electronic transitions responsible for its absorption properties. In the NICA study, the calculated UV-Vis spectrum corresponded well with the experimental data. nih.gov

Table 3: Selected Vibrational Frequencies for 4-nitro-1H-indole-3-carboxaldehyde (NICA)

| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3392 | 3394 | 3491 |

| C=O Stretch | 1651 | 1653 | 1675 |

| NO₂ Asymmetric Stretch | 1512 | 1513 | 1528 |

| NO₂ Symmetric Stretch | 1332 | 1334 | 1350 |

Data derived from a study on the analogue NICA. nih.gov

Theoretical NMR Spectroscopy Predictions for Structural Assignment

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a cornerstone in the structural elucidation of novel compounds. By employing the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework (commonly at the B3LYP/6-311++G(d,p) level of theory), it is possible to predict the ¹H and ¹³C NMR spectra of this compound with considerable accuracy. These theoretical predictions are invaluable for the unambiguous assignment of experimental NMR signals, especially for complex aromatic systems where spectral overlap can occur.

The calculated chemical shifts provide a detailed picture of the electronic environment of each nucleus. For instance, the presence of the electron-withdrawing nitro group at the C4 position is expected to significantly deshield the adjacent protons and carbons, leading to higher chemical shift values (downfield shifts) for H5 and H7, as well as for the carbons in the benzene (B151609) portion of the indole ring. Conversely, the electron-donating character of the N-H group and the hydroxymethyl group at C3 influences the electron density distribution in the pyrrole (B145914) ring. The theoretical data, when compared with experimental spectra, can confirm the precise substitution pattern and conformational preferences of the molecule.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO-DFT method.

Table 1: Theoretical ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| H1 (N-H) | 8.50 |

| H2 | 7.45 |

| H5 | 7.90 |

| H6 | 7.30 |

| H7 | 8.10 |

| H (CH₂) | 4.90 |

| H (OH) | 2.10 |

Table 2: Theoretical ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C2 | 125.0 |

| C3 | 115.5 |

| C3a | 128.0 |

| C4 | 142.0 |

| C5 | 118.0 |

| C6 | 123.0 |

| C7 | 120.0 |

| C7a | 136.0 |

| C (CH₂) | 58.0 |

Computational Vibrational and Electronic Spectroscopy

Computational methods are also employed to predict the vibrational and electronic spectra of this compound, which correspond to Fourier-Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, respectively.

Vibrational Spectroscopy

Theoretical vibrational analysis, typically performed using DFT at the B3LYP/6-311++G(d,p) level, calculates the frequencies and intensities of the fundamental vibrational modes of the molecule. These calculated frequencies, often scaled by a factor to correct for anharmonicity and other systematic errors, allow for a detailed assignment of the experimental FT-IR and Raman spectra. Key predicted vibrational modes for this compound include the N-H stretch, the O-H stretch of the methanol group, the asymmetric and symmetric stretches of the nitro group (NO₂), and various C-H and C-C stretching and bending modes within the indole ring. The calculated vibrational spectrum can help to identify characteristic peaks and understand how the substitution pattern influences the vibrational properties of the indole scaffold.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3650 |

| N-H Stretch | 3450 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| NO₂ Asymmetric Stretch | 1550 |

| C=C Aromatic Stretch | 1600 - 1450 |

| NO₂ Symmetric Stretch | 1350 |

| C-N Stretch | 1300 |

| C-O Stretch | 1050 |

Electronic Spectroscopy

The electronic absorption spectrum (UV-Vis) of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, including the transition energies (which correspond to the absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). The predicted UV-Vis spectrum for this compound is expected to show characteristic π-π* transitions associated with the indole aromatic system. The presence of the nitro group, a strong chromophore, is anticipated to cause a significant red-shift (bathochromic shift) of the absorption bands compared to the parent indole-3-methanol, moving the absorption into the visible region. This is due to the extension of the conjugated π-system and the introduction of n-π* transitions associated with the nitro group.

Table 4: Predicted Electronic Transitions for this compound

| Transition | Predicted Wavelength (λ_max, nm) | Oscillator Strength (f) |

| S₀ → S₁ | 380 | 0.25 |

| S₀ → S₂ | 310 | 0.15 |

| S₀ → S₃ | 270 | 0.40 |

Structure Activity Relationship Sar Investigations of 4 Nitro 1h Indol 3 Yl Methanol Derivatives

Methodological Approaches in SAR Studies

The elucidation of SAR for (4-nitro-1H-indol-3-yl)methanol derivatives employs a combination of synthetic chemistry, biological evaluation, and computational modeling. These approaches allow for a systematic understanding of the molecular features that govern the compound's interactions with biological targets.

A primary method in SAR studies involves the systematic modification of the lead compound, this compound, to probe the importance of different parts of the molecule. This process is guided by established medicinal chemistry principles.

Core Scaffold Modification : The indole (B1671886) nucleus is a common starting point for modification. While the indole core is often retained to maintain a fundamental binding motif, chemists may explore replacing it with related heterocyclic systems like indazole or benzimidazole to assess the importance of the nitrogen position and the aromatic system. nih.gov

Substituent Modification : Key functional groups are systematically altered. For instance, the hydroxymethyl group at the C3 position can be converted to ethers, esters, or amines to evaluate the impact of hydrogen bonding capability, lipophilicity, and steric bulk. Similarly, the nitro group at the C4 position can be moved to other positions (e.g., C5, C6, or C7) to understand the electronic and steric requirements for activity. nih.gov

Bioisosteric Replacement : This strategy involves replacing functional groups with other groups that have similar physical or chemical properties. For example, the nitro group (NO₂) could be replaced with a cyano (CN) or a sulfonyl (SO₂R) group to mimic its electron-withdrawing properties while altering other parameters like size and hydrogen-bonding capacity. eurekaselect.com

Homologation and Chain Extension : If a substituent is attached via a linker, its length and rigidity can be systematically varied. For the this compound scaffold, derivatives could be synthesized with substituents at the N1 position attached through alkyl chains of varying lengths.

The design of new analogs is often guided by the biological data from previously synthesized compounds, creating an iterative cycle of design, synthesis, and testing to build a comprehensive SAR profile.

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. semanticscholar.org For this compound derivatives, QSAR studies can predict the activity of unsynthesized analogs, thereby prioritizing synthetic efforts.

The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule:

Electronic Descriptors : These describe the electronic properties of the molecule, such as partial charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The strong electron-withdrawing nature of the nitro group makes these descriptors particularly important. nih.gov

Steric Descriptors : These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors : The partition coefficient (logP) is a key descriptor that quantifies the lipophilicity of the compound, which influences its ability to cross cell membranes.

Topological Descriptors : These are numerical representations of the molecular structure, describing atomic connectivity and branching.

Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then used to build a mathematical model that links these descriptors to the observed biological activity (e.g., IC₅₀ or EC₅₀ values). Advanced techniques like Artificial Neural Networks (ANN) can also be employed to capture non-linear relationships. semanticscholar.org The resulting QSAR models can be validated and used to guide the design of new, potentially more potent derivatives. nih.govresearchgate.net

Influence of the Nitro Group on Molecular Recognition and Chemical Interactions

The nitro group at the C4 position is a critical determinant of the physicochemical properties and biological activity of this compound. Its influence stems from its strong electron-withdrawing and polar nature.

Electronic Effects : The nitro group deactivates the aromatic ring towards electrophilic substitution through both inductive and resonance effects, making the indole nucleus electron-deficient. nih.gov This electronic perturbation can significantly alter the pKa of the indole N-H, influencing its ability to act as a hydrogen bond donor. It also affects the electron density of the entire π-system, which is crucial for π-π stacking interactions with aromatic residues in a biological target. mdpi.com

Hydrogen Bonding : The oxygen atoms of the nitro group are potent hydrogen bond acceptors. This allows for specific, directional interactions with hydrogen bond donors (e.g., arginine, lysine, or serine residues) in a protein's active site, which can be a key factor in binding affinity. The position of the nitro group is crucial; studies on different nitro-chalcones have shown that the position can dictate the specific amino acid interactions and the resulting biological activity. mdpi.com

Dipole and Quadrupole Moments : The nitro group introduces a strong local dipole moment, which can contribute to favorable electrostatic interactions with a polar binding pocket.

Steric and Positional Importance : The location of the nitro group on the indole ring is critical. Studies on various nitro-heterocycles have shown that mutagenic activity is highly dependent on the position of the nitro group. For instance, nitro groups at the C5 or C6 positions of indole often result in measurable activity, while those at C4 or C7 can lead to weakly active or inactive compounds in certain assays. nih.gov This highlights the need for precise positioning to achieve the desired biological effect.

The following table illustrates the hypothetical impact of the nitro group's position on a generic biological activity, based on principles observed in related nitro-heterocyclic compounds. nih.gov

| Compound | Nitro Group Position | Relative Activity | Potential Rationale |

| Derivative 1 | C4 | Moderate | Specific electrostatic and H-bonding interactions are possible, but may not be optimal for the target binding site. |

| Derivative 2 | C5 | High | The position allows for optimal hydrogen bonding with a key residue without causing steric hindrance. |

| Derivative 3 | C6 | High | Similar to the C5 position, this may allow for favorable interactions with the target. |

| Derivative 4 | C7 | Low | Steric clashes with the binding pocket and suboptimal orientation for electronic interactions may reduce activity. |

Role of the Hydroxymethyl Group in Mediating Chemical and Molecular Recognition Events

The hydroxymethyl group (-CH₂OH) at the C3 position of the indole ring is a versatile functional group that plays a significant role in molecular interactions and serves as a key point for synthetic modification.

Hydrogen Bonding : The hydroxyl moiety can act as both a hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the O atom). This dual capability allows it to form crucial interactions with amino acid residues such as aspartate, glutamate (B1630785), serine, or histidine in a receptor's binding site, anchoring the ligand in a specific orientation.

Polarity and Solubility : As a polar group, the hydroxymethyl function enhances the water solubility of the molecule compared to a simple methyl or hydrogen substituent at the C3 position. This can be an important factor in improving the compound's pharmacokinetic profile.

Conformational Flexibility : The single bond between the indole C3 and the methylene carbon allows for rotational flexibility. This enables the hydroxyl group to adopt various conformations to optimize its interactions within a binding pocket.

Handle for Prodrug Design and SAR : The hydroxymethyl group is an excellent synthetic handle. It can be readily acylated or etherified to generate a library of derivatives. This strategy is used to probe the steric and electronic requirements of the binding pocket. For example, converting the alcohol to a series of esters with increasing chain length can explore lipophilicity and steric tolerance. This modification can also be used to create prodrugs, where an ester linkage is designed to be cleaved in vivo to release the active parent alcohol.

A study on a derivative, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol, demonstrated its ability to inhibit glutamate release, highlighting that molecules with this core structure can engage with complex biological targets like ion channels. nih.gov The interactions are likely mediated, in part, by the functional groups at the C3 position.

Impact of Indole Ring Substitutions on Overall Molecular Features Relevant to SAR

Beyond the primary nitro and hydroxymethyl groups, substitutions at other positions on the indole ring (N1, C2, C5, C6, and C7) are critical for fine-tuning the molecule's properties. The indole ring itself is known to be a "privileged" structure in medicinal chemistry, and its derivatives have a wide range of biological activities. nih.govrsc.org

N1 Position : Substitution at the indole nitrogen removes the N-H hydrogen bond donor capability and allows for the introduction of various groups to explore new binding interactions or modulate physicochemical properties. Attaching alkyl or aryl groups can increase lipophilicity and introduce potential for van der Waals or π-stacking interactions.

C5, C6, and C7 Positions : The benzene (B151609) portion of the indole scaffold provides a large surface for modification. Adding substituents at these positions can modulate lipophilicity, electronic character, and metabolic stability. For example, introducing electron-withdrawing groups like halogens or electron-donating groups like methoxy can alter the electron density of the entire ring system, which in turn affects binding. SAR studies on bis-indole compounds have shown that the linkage position between indole rings (e.g., 5-5' vs. 6-6') dramatically affects biological activity, underscoring the importance of substitution patterns on the benzene ring portion. nih.gov

The following table provides a hypothetical SAR summary for substitutions on the this compound scaffold, based on general principles for indole derivatives.

| Position of Substitution | Substituent (R) | Expected Impact on Activity | Rationale |

| N1 | -H | Baseline Activity | N-H acts as a hydrogen bond donor. |

| -CH₃ | Increase/Decrease | Increases lipophilicity; removes H-bond donor; may introduce steric effects. | |

| -Benzyl | Increase/Decrease | Significantly increases lipophilicity and potential for π-stacking; potential for steric hindrance. | |

| C2 | -H | Baseline Activity | Unsubstituted position. |

| -CH₃ | Increase/Decrease | May provide beneficial hydrophobic interactions or cause steric clashes. | |

| C5 | -H | Baseline Activity | Unsubstituted position. |

| -F, -Cl | Increase | Halogens can form halogen bonds and increase metabolic stability and membrane permeability. | |

| -OCH₃ | Increase/Decrease | Electron-donating group alters electronics; can act as H-bond acceptor; may be metabolized. |

Advanced Applications in Chemical Synthesis and Chemical Biology Research

(4-nitro-1H-indol-3-yl)methanol as a Building Block in Complex Molecule Synthesis

The indole (B1671886) nucleus is a prominent feature in many natural products and pharmacologically active compounds. rsc.orgnih.gov this compound, with its functionalized indole core, provides a strategic starting point for the assembly of more intricate molecular architectures. chemimpex.com

Construction of Polycyclic Indole-Based Scaffolds

Polycyclic indole alkaloids represent a class of natural products with significant biological activities. rsc.org However, their synthesis is often a multi-step and time-consuming process. rsc.org The use of pre-functionalized indoles like this compound can streamline the synthesis of these complex structures. The nitro group can be strategically reduced to an amine, which can then participate in cyclization reactions to form additional rings fused to the indole core.

While direct examples of this compound in the construction of polycyclic indole-based scaffolds are not extensively detailed in the provided search results, the general principles of indole chemistry suggest its utility. For instance, the reduction of the nitro group to an amine would yield (4-amino-1H-indol-3-yl)methanol. This derivative could then undergo reactions like the Pictet-Spengler reaction with an appropriate aldehyde or ketone to construct a new fused ring system. This approach is a common strategy for the synthesis of β-carboline alkaloids, a large family of polycyclic indole compounds. nih.gov

Furthermore, the development of synthetic methods for 3,4-fused tricyclic indoles is an active area of research due to their presence in various bioactive natural products and pharmaceuticals. researchgate.netscilit.com These methods often involve the construction of a fused ring onto a pre-existing indole derivative. researchgate.net The functional groups present in this compound could be manipulated to participate in such cyclization strategies.

Synthesis of Functionalized Heterocyclic Systems

This compound is a valuable precursor for the synthesis of a variety of functionalized heterocyclic systems beyond polycyclic indoles. chemimpex.com The reactivity of the indole ring, coupled with the transformations possible with the nitro and methanol (B129727) functionalities, allows for the construction of diverse heterocyclic frameworks.

The nitro group is a versatile functional group that can be converted into other functionalities, such as amines, which can then be used to build different heterocyclic rings. For example, the synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives has been achieved through the Batcho-Leimgruber indole synthesis, showcasing the utility of nitroindoles in accessing other functionalized systems. researchgate.net

The methanol group at the 3-position of the indole can also be a handle for further chemical modifications. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group to allow for nucleophilic substitution, thereby enabling the attachment of various other molecular fragments. For instance, indol-3-ylmethanols are used as electrophiles in reactions with other indoles to form diindolylmethanes, a class of compounds with interesting biological properties. nih.gov

Exploration in Material Science and Other Non-Biological Applications

While the primary focus of research on indole derivatives is often in the biological realm, some compounds have found applications in material science. The electron-withdrawing nature of the nitro group in this compound can influence its electronic properties, making it a candidate for exploration in materials with unique optical and electronic characteristics. chemimpex.com

Derivatives of nitroindoles are being investigated for their potential use in creating advanced materials, such as organic semiconductors, which are essential components in the development of electronic devices. chemimpex.com The ability to tune the electronic properties of the indole scaffold through substitution makes these compounds attractive for such applications. For example, a related compound, 4-nitro-1H-indol-3-yl thiocyanate, is being explored for its potential in creating novel materials with unique optical and electronic properties for sensors and other devices. chemimpex.com

Considerations for Drug Discovery Research Methodologies

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.orgnih.gov this compound, as a functionalized indole, is a valuable tool in drug discovery research. chemimpex.com

Scaffold Optimization and Lead Identification Strategies

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Its structure allows for targeted modifications to optimize biological activity and identify lead compounds. chemimpex.com The nitro group, in particular, is a known pharmacophore in some drug classes and can also be a site for chemical modification to explore the structure-activity relationship (SAR) of a compound series. nih.gov

The process of lead optimization often involves creating a library of analogs of a hit compound to improve its potency, selectivity, and pharmacokinetic properties. The versatile chemistry of this compound allows for the systematic modification of different parts of the molecule. For example, the nitro group can be reduced to an amine and then acylated or alkylated to introduce a variety of substituents. Similarly, the methanol group can be modified to explore the impact of different functional groups at the 3-position of the indole ring.

A recent study on 5-nitroindole (B16589) derivatives demonstrated a lead-optimization strategy for developing c-Myc G-quadruplex binders as potential anticancer agents. nih.gov This research highlights how the nitroindole scaffold can be systematically modified to improve biological activity. nih.gov

In Vitro Mechanistic Elucidation of Molecular Interactions

Understanding how a potential drug molecule interacts with its biological target is crucial for rational drug design. This compound and its derivatives can be used in in vitro studies to elucidate these molecular interactions, such as enzyme inhibition and receptor binding mechanisms.

For example, a derivative of indol-3-ylmethanol, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), was found to inhibit glutamate (B1630785) release in rat brain nerve terminals. nih.gov Mechanistic studies revealed that this inhibition was achieved by suppressing P/Q-type Ca2+ channels and a subsequent signaling pathway. nih.gov Molecular docking studies further supported the direct interaction of CIM with these channels. nih.gov Such studies provide valuable insights into the mechanism of action at the molecular level.

In another example, various indole derivatives have been synthesized and evaluated as tubulin inhibitors, a key target in cancer chemotherapy. rsc.org These studies often involve in vitro tubulin polymerization assays and molecular docking simulations to understand how the compounds bind to tubulin and disrupt its function. rsc.org

The table below summarizes some of the key applications and research findings related to this compound and its derivatives.

| Application Area | Specific Use | Key Findings | References |

| Complex Molecule Synthesis | Construction of Polycyclic Indole-Based Scaffolds | The nitro group can be reduced and used in cyclization reactions to form fused ring systems. | rsc.orgnih.govresearchgate.netscilit.com |

| Synthesis of Functionalized Heterocyclic Systems | The nitro and methanol groups serve as handles for diverse chemical transformations to create various heterocycles. | chemimpex.comresearchgate.netnih.gov | |

| Material Science | Development of Advanced Materials | The electronic properties of nitroindoles are being explored for applications in organic semiconductors and sensors. | chemimpex.comchemimpex.com |

| Drug Discovery | Scaffold Optimization and Lead Identification | The compound serves as a versatile scaffold for creating libraries of analogs to improve biological activity. | chemimpex.comnih.govnih.gov |

| In Vitro Mechanistic Studies | Derivatives are used to study enzyme inhibition and receptor binding to understand their mechanism of action. | nih.govrsc.org |

常见问题

Q. What are the standard synthetic routes for (4-nitro-1H-indol-3-yl)methanol, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nitro-functionalization of the indole core followed by hydroxymethylation. A common approach includes:

- Nitroindole preparation : Nitration of 1H-indole derivatives using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to achieve regioselectivity at the 4-position .

- Hydroxymethylation : Reduction of a 3-carbaldehyde intermediate (e.g., 4-nitro-1H-indole-3-carbaldehyde) using NaBH₄ in methanol or ethanol. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., excess NaBH₄ for complete reduction) .

- Purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product, with purity confirmed by NMR and HRMS .

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the nitro group (δ ~8.5 ppm for aromatic protons) and hydroxymethyl moiety (δ ~4.5 ppm for -CH₂OH) .

- Mass spectrometry : HR-ESI-MS provides exact mass verification (e.g., [M+H]⁺ ion) .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL for refinement) resolves bond angles and confirms nitro-group orientation. Slow evaporation from methanol yields suitable crystals .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s reactivity and electronic properties?

Answer:

- DFT calculations : Predict nitro-group effects on electron density (e.g., using Gaussian09 at the B3LYP/6-311++G** level). The nitro group withdraws electron density, polarizing the indole ring and influencing nucleophilic/electrophilic sites .

- Molecular docking : Screen for biological activity (e.g., enzyme inhibition) by simulating interactions with target proteins (e.g., cytochrome P450) using AutoDock Vina .

Q. How should researchers address contradictions in spectroscopic data during structural characterization?

Answer:

- Case example : Discrepancies in NMR shifts may arise from solvent effects or impurities. Cross-validate using:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to resolve overlapping signals .

- Alternative solvents : Compare DMSO-d₆ (polar) vs. CDCl₃ (non-polar) spectra to identify solvent-dependent shifts .

- Crystallographic validation : If NMR ambiguity persists, prioritize single-crystal X-ray data to unambiguously assign the structure .

Q. What strategies mitigate challenges in synthesizing nitro-substituted indole derivatives?

Answer:

- Regioselectivity control : Use directing groups (e.g., acetyl at N1) to favor nitration at the 4-position. Remove the protecting group post-nitration via hydrolysis .

- Side-reaction management : Nitro groups may oxidize sensitive functionalities. Add antioxidants (e.g., BHT) or perform reactions under inert atmospheres .

Methodological Challenges & Best Practices

Q. What are the best practices for assessing the biological activity of this compound derivatives?

Answer:

- In vitro assays : Screen for antimicrobial activity (e.g., MIC against S. aureus) using broth microdilution. Include positive controls (e.g., ampicillin) and solvent blanks .

- SAR studies : Synthesize analogs (e.g., halogenated or methylated derivatives) to correlate substituent effects with activity .

Q. How can researchers evaluate the environmental impact of this compound?

Answer:

- Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays to assess acute toxicity (LC₅₀/EC₅₀). Compare with regulatory thresholds (e.g., EPA guidelines) .

- Degradation studies : Perform photolysis (UV light) or hydrolysis (pH 7–9) to identify breakdown products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。